molecular formula C19H23BrN2O B274175 N'-[1-(4-bromophenyl)ethylidene]-1-adamantanecarbohydrazide

N'-[1-(4-bromophenyl)ethylidene]-1-adamantanecarbohydrazide

Cat. No. B274175
M. Wt: 375.3 g/mol
InChI Key: MBYJRYWHAWNMGQ-MTJSOVHGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[1-(4-bromophenyl)ethylidene]-1-adamantanecarbohydrazide is a chemical compound that has gained significant attention in recent years due to its potential applications in the field of scientific research. This compound, also known as BRADAM, has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In

Mechanism of Action

The mechanism of action of N'-[1-(4-bromophenyl)ethylidene]-1-adamantanecarbohydrazide involves its ability to interact with specific receptors in cells, leading to the activation of signaling pathways that regulate cell growth and survival. Specifically, this compound has been shown to interact with the p53 protein, which is a tumor suppressor protein that plays a crucial role in regulating cell growth and preventing the development of cancer.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, inhibit the growth of fungal strains, and regulate the expression of specific genes involved in cell growth and survival. Additionally, this compound has been shown to have low toxicity levels, making it a potentially safe and effective compound for use in scientific research.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N'-[1-(4-bromophenyl)ethylidene]-1-adamantanecarbohydrazide in lab experiments is its potential as a safe and effective compound for use in scientific research. Additionally, this compound has been shown to have low toxicity levels, making it a potentially useful compound for use in various research applications. However, one limitation of using this compound in lab experiments is the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research involving N'-[1-(4-bromophenyl)ethylidene]-1-adamantanecarbohydrazide, including its potential as a novel anticancer agent, its use as an antifungal agent, and its potential applications in other areas of scientific research. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects associated with its use.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound with potential applications in the field of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been explored in this paper. Further research is needed to fully understand the potential of this compound as a safe and effective compound for use in scientific research.

Synthesis Methods

N'-[1-(4-bromophenyl)ethylidene]-1-adamantanecarbohydrazide can be synthesized using various methods, including the reaction of 1-Adamantanecarboxylic acid with thionyl chloride to form 1-adamantanecarbonyl chloride, followed by the reaction of 1-adamantanecarbonyl chloride with 4-bromoacetophenone to form N-(4-bromophenyl)adamantanecarboxamide. The final step involves the reaction of N-(4-bromophenyl)adamantanecarboxamide with hydrazine hydrate to form this compound.

Scientific Research Applications

N'-[1-(4-bromophenyl)ethylidene]-1-adamantanecarbohydrazide has been used in various scientific research applications, including its use as a potential anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, this compound has been studied for its potential as an antifungal agent, as it has been shown to inhibit the growth of certain fungal strains.

properties

Molecular Formula

C19H23BrN2O

Molecular Weight

375.3 g/mol

IUPAC Name

N-[(Z)-1-(4-bromophenyl)ethylideneamino]adamantane-1-carboxamide

InChI

InChI=1S/C19H23BrN2O/c1-12(16-2-4-17(20)5-3-16)21-22-18(23)19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15H,6-11H2,1H3,(H,22,23)/b21-12-

InChI Key

MBYJRYWHAWNMGQ-MTJSOVHGSA-N

Isomeric SMILES

C/C(=N/NC(=O)C12CC3CC(C1)CC(C3)C2)/C4=CC=C(C=C4)Br

SMILES

CC(=NNC(=O)C12CC3CC(C1)CC(C3)C2)C4=CC=C(C=C4)Br

Canonical SMILES

CC(=NNC(=O)C12CC3CC(C1)CC(C3)C2)C4=CC=C(C=C4)Br

Origin of Product

United States

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